molecular formula C14H21N7OS B546455 N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide

N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide

Cat. No.: B546455
M. Wt: 335.43 g/mol
InChI Key: ZOBGKPFWPWGQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

UR-PG146 has a wide range of scientific research applications:

Preparation Methods

The synthesis of UR-PG146 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of imidazole derivatives and their subsequent coupling with other functional groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .

Chemical Reactions Analysis

UR-PG146 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups in UR-PG146.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole rings, using reagents like alkyl halides.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific functional groups involved .

Mechanism of Action

UR-PG146 exerts its effects primarily through its interaction with histamine receptors. It acts as a full agonist at both histamine H1 and H2 receptors. The binding of UR-PG146 to these receptors triggers a cascade of intracellular events, leading to various physiological responses. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent signaling pathways that regulate immune responses and inflammation .

Comparison with Similar Compounds

UR-PG146 is unique in its dual agonist activity at both histamine H1 and H2 receptors. Similar compounds include:

    Histamine: The natural ligand for histamine receptors, but with broader physiological effects.

    Dimaprit: A selective H2 receptor agonist.

    Betahistine: An H1 receptor agonist used in the treatment of vertigo.

Compared to these compounds, UR-PG146 offers a unique profile by targeting both H1 and H2 receptors, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C14H21N7OS

Molecular Weight

335.43 g/mol

IUPAC Name

N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide

InChI

InChI=1S/C14H21N7OS/c1-10-12(20-9-18-10)6-23-7-13(22)21-14(15)17-4-2-3-11-5-16-8-19-11/h5,8-9H,2-4,6-7H2,1H3,(H,16,19)(H,18,20)(H3,15,17,21,22)

InChI Key

ZOBGKPFWPWGQOI-UHFFFAOYSA-N

SMILES

O=C(N/C(N)=N/CCCC1=CN=CN1)CSCC2=C(C)NC=N2

Canonical SMILES

CC1=C(N=CN1)CSCC(=O)NC(=NCCCC2=CN=CN2)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UR-PG146, UR PG146, URPG146

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.